1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC20538596
Molecular Formula: C9H8Cl2OS
Molecular Weight: 235.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8Cl2OS |
|---|---|
| Molecular Weight | 235.13 g/mol |
| IUPAC Name | 1-chloro-1-(3-chloro-2-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C9H8Cl2OS/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-4,8,13H,1H3 |
| Standard InChI Key | CMGYWLRHVHIEEH-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C(=CC=C1)Cl)S)Cl |
Introduction
1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a chloro group, a mercapto group, and a ketone functional group. The molecular formula for this compound is not explicitly provided in the available sources, but it is similar to other compounds in the same class, such as 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one, which has a molecular formula of C10H10Cl2OS and a molecular weight of approximately 249.16 g/mol. Given the structural similarity, 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one likely has a molecular weight close to this range, approximately 249.14 g/mol.
Synthesis Methods
The synthesis of 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one typically involves chlorination reactions. These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
-
Chlorination Reactions: These involve the introduction of chlorine atoms into the molecule, often using chlorinating agents in specific solvents.
-
Multi-step Processes: Synthesis may involve several steps, including the formation of intermediate compounds before achieving the final product.
Chemical Reactions and Mechanisms
1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one can undergo various chemical reactions due to its reactive functional groups. The mechanism of action primarily involves the reactivity of the chloro and mercapto groups.
-
Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles, leading to the formation of new compounds.
-
Covalent Interactions: The mercapto group can react with thiol-containing biomolecules, potentially altering enzyme activity or cellular signaling pathways.
Biological Activity and Applications
The biological activity of 1-Chloro-1-(3-chloro-2-mercaptophenyl)propan-2-one is attributed to its ability to interact with proteins and enzymes through covalent bonding. This suggests potential applications in drug development, particularly in targeting specific biological pathways.
| Application Area | Description |
|---|---|
| Drug Development | Potential for targeting specific biological pathways |
| Synthetic Chemistry | Utility in developing new chemical entities |
| Biological Interactions | Ability to modify enzyme activity or cellular signaling |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume